molecular formula C19H29N3O B256420 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide

2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No. B256420
M. Wt: 315.5 g/mol
InChI Key: DCYRCEMTBBSUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is also known as AM-678 or RCS-4. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. The purpose of

Mechanism of Action

2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide binds to the CB1 receptor, which is primarily located in the brain and central nervous system. This binding activates the CB1 receptor, leading to the release of various neurotransmitters, including dopamine, serotonin, and GABA. The activation of the CB1 receptor also leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP, a second messenger that is involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide include the activation of the endocannabinoid system, the release of various neurotransmitters, and the inhibition of adenylate cyclase. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide in lab experiments include its potency, selectivity, and ability to activate the CB1 receptor. However, the limitations of using this compound in lab experiments include its potential for abuse, its potential for adverse side effects, and the lack of long-term safety data.

Future Directions

The future directions for the research on 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide include the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications, and the evaluation of its safety and toxicity in long-term studies. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a synthetic cannabinoid that has shown promising results in scientific research applications. Its potent analgesic, anti-inflammatory, and neuroprotective effects make it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions. However, further research is needed to fully understand its pharmacological properties, safety, and efficacy.

Synthesis Methods

The synthesis of 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1-pentyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 3-bromopropylamine to form the intermediate product. This intermediate product is then reacted with 2-methylpropanoyl chloride to form the final product, 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide.

Scientific Research Applications

2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide has been used in various scientific research applications, including the study of the endocannabinoid system, drug development, and the treatment of various medical conditions. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions.

properties

Product Name

2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-methyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]propanamide

InChI

InChI=1S/C19H29N3O/c1-4-5-8-14-22-17-11-7-6-10-16(17)21-18(22)12-9-13-20-19(23)15(2)3/h6-7,10-11,15H,4-5,8-9,12-14H2,1-3H3,(H,20,23)

InChI Key

DCYRCEMTBBSUCX-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C

Origin of Product

United States

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